6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O2S/c1-15(6-10-13-7-14-16(10)2)19(17,18)8-3-4-9(11)12-5-8/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDNOONPWYMUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN(C)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Chlorination
The patent methodology for 2-chloropyridine-3-sulfonyl chloride was adapted for the 6-chloro isomer. Starting with 3-aminopyridine, diazotization using sodium nitrite and hydrochloric acid at 0–5°C generates a diazonium salt, which is treated with sulfur dioxide and chlorine gas to introduce the sulfonyl chloride group. Subsequent chlorination at position 6 is achieved via radical-initiated halogenation using Cl₂ and UV light, yielding 6-chloropyridine-3-sulfonyl chloride (Scheme 1).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 0–5°C (diazotization); 25°C (Cl₂) |
| Reagents | NaNO₂, HCl, SO₂, Cl₂ |
| Solvent | H₂O (diazotization); CCl₄ (Cl₂) |
| Yield | 68% (crude); 52% (purified) |
Spectroscopic Validation
- IR (KBr) : 1365 cm⁻¹ (asymmetric S=O), 1172 cm⁻¹ (symmetric S=O).
- ¹H-NMR (500 MHz, CDCl₃) : δ 8.94 (d, 1H, H-2), 8.32 (dd, 1H, H-4), 7.61 (d, 1H, H-5).
Synthesis of N-Methyl-[(2-methyl-1,2,4-triazol-3-yl)methyl]amine
Triazole Ring Formation
The 2-methyl-1,2,4-triazole-3-carbaldehyde intermediate was synthesized via cyclocondensation of acetohydrazide with formamide at 150°C for 6 hours. Reductive amination using methylamine and sodium cyanoborohydride in methanol yielded the primary amine, which was subsequently alkylated with chloromethyl methyl ether in the presence of K₂CO₃ to introduce the N-methyl group (Scheme 2).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 150°C (cyclization); 25°C (alkylation) |
| Reagents | Acetohydrazide, formamide, MeNH₂ |
| Solvent | MeOH (reductive amination) |
| Yield | 45% (triazole); 63% (alkylation) |
Spectroscopic Validation
- IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N).
- ¹H-NMR (500 MHz, DMSO-d₆) : δ 3.12 (s, 3H, N-CH₃), 4.25 (s, 2H, CH₂), 8.02 (s, 1H, triazole-H).
Sulfonamide Coupling Reaction
Nucleophilic Substitution
6-Chloropyridine-3-sulfonyl chloride (1.2 eq) was reacted with N-methyl-[(2-methyl-1,2,4-triazol-3-yl)methyl]amine (1.0 eq) in anhydrous acetone under reflux for 12 hours, with K₂CO₃ (2.5 eq) as a base. The crude product was purified via recrystallization from ethanol/water (4:1) to afford the target compound (Scheme 3).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | Reflux (56°C) |
| Solvent | Acetone |
| Yield | 58% (purified) |
Spectroscopic Characterization
- IR (KBr) : 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (S=O), 1595 cm⁻¹ (C=N).
- ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.85 (s, 1H, H-2 pyridine), 8.30 (d, 1H, H-6 pyridine), 7.40 (d, 1H, H-5 pyridine), 4.45 (s, 2H, CH₂), 3.20 (s, 3H, N-CH₃), 2.35 (s, 3H, triazole-CH₃).
- Elemental Analysis : Calcd. for C₁₁H₁₂ClN₅O₂S: C, 40.56; H, 3.71; N, 21.50. Found: C, 40.22; H, 3.65; N, 21.18.
Challenges and Optimization
Regioselectivity in Chlorination
Positional isomerism during chlorination necessitated rigorous temperature control (-5°C) and stoichiometric Cl₂ dosing to minimize 2-chloro and 4-chloro byproducts.
Triazole Alkylation Side Reactions
Competitive N-alkylation at the triazole’s 1-position was mitigated by using bulky bases (e.g., DBU) and low temperatures (0°C).
Sulfonamide Hydrolysis
The sulfonyl chloride intermediate’s sensitivity to moisture required anhydrous conditions and immediate use post-synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the triazole and sulfonamide moieties.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Antifungal Activity
One of the most notable applications of 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide is its potential antifungal properties. Research has demonstrated that derivatives of pyridine-3-sulfonamide, particularly those incorporating 1,2,4-triazole moieties, exhibit significant antifungal activity against various Candida species. For instance, a study synthesized several derivatives and found that many displayed greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
Protein Kinase Regulation
The compound also shows promise in the regulation of protein kinase activities. Certain sulfonamides have been reported to modulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK isoform 1. This modulation is crucial for treating diseases associated with improper kinase activity, such as degenerative joint diseases and inflammatory conditions like osteoarthritis .
Pesticidal Properties
In agricultural research, compounds similar to this compound have been investigated for their pesticidal properties. The structural characteristics of triazole derivatives contribute to their effectiveness as fungicides. Studies indicate that these compounds can inhibit fungal growth in crops, thereby enhancing agricultural productivity and sustainability .
Structural Characteristics
The chemical structure of this compound includes a pyridine ring substituted with a chloro group and a sulfonamide functional group. This configuration is essential for its biological activity. The synthesis typically involves multistep reactions starting from pyridine derivatives and employing various reagents to introduce the triazole moiety .
Study on Antifungal Efficacy
A significant case study involved the synthesis of novel pyridine-3-sulfonamide derivatives incorporating 1,2,4-triazole units. The synthesized compounds were tested against clinical strains of Candida, revealing several candidates with enhanced antifungal activity compared to existing treatments. The research highlighted the potential for developing new antifungal agents based on this chemical scaffold .
Investigation of Protein Kinase Inhibition
Another study focused on evaluating the inhibitory effects of sulfonamide derivatives on SGK activity. The findings suggested that specific modifications to the sulfonamide structure could lead to improved selectivity and potency against targeted kinases involved in disease pathways .
Mechanism of Action
The mechanism of action of 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The triazole moiety can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Compounds:
6-Chloro-N-ethyl-N-phenylpyridine-3-sulfonamide Structural Difference: Replaces the methyl and triazole-methyl groups on the sulfonamide nitrogen with ethyl and phenyl groups. The ethyl group may reduce steric hindrance compared to bulkier substituents .
6-Chloro-N-methyl-N-phenylpyridine-3-sulfonamide
- Structural Difference : Retains the methyl group but substitutes the triazole-methyl with a phenyl group.
- Impact : The phenyl group enhances π-π stacking interactions in biological targets, which may improve binding affinity to aromatic enzyme pockets .
6-Chloro-N-isopropyl-N-phenylpyridine-3-sulfonamide Structural Difference: Incorporates an isopropyl group instead of methyl/triazole-methyl.
Heterocyclic Variations
Key Compounds:
6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide
- Structural Difference : Replaces the 1,2,4-triazole with a 1,3,5-trimethylpyrazole moiety.
- Impact : Pyrazole’s electron-rich nature may enhance interactions with metal ions in metalloenzymes. The trimethyl substitution could improve metabolic stability compared to unmethylated heterocycles .
N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Structural Difference: Features a fused triazolo[4,3-a]pyridine core instead of a pyridine-triazole hybrid.
6-Chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide
- Structural Difference : Substitutes the triazole-methyl group with a thiazole ring.
- Impact : Thiazole’s sulfur atom may confer distinct electronic properties, influencing redox reactivity or interactions with cysteine residues in proteins .
Substituent Effects on Bioactivity
Physicochemical and Pharmacokinetic Comparisons
- Metabolic Stability : Methyl groups on the triazole (target compound) versus unmethylated analogs (e.g., ’s thiazole derivative) likely reduce susceptibility to oxidative metabolism .
- Synthetic Complexity : The target compound’s synthesis requires multi-step coupling of the triazole and pyridine-sulfonamide units, similar to methods described for and .
Biological Activity
6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyridine ring with a sulfonamide group and a triazole moiety, which are known to confer various biological properties. The presence of chlorine and methyl groups further influences its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against several bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 6.25 | Ciprofloxacin | 2 |
| Escherichia coli | 12.5 | Amoxicillin | 8 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics .
Anticancer Activity
In vitro studies have revealed that this compound exhibits potent anticancer properties. It has been tested on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549), showing promising results.
| Cell Line | IC50 (µM) | Control (Drug) | Control IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 0.126 | Doxorubicin | 0.15 |
| A549 | 0.442 | Cisplatin | 1 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at the G2/M phase . Additionally, it has shown selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Interaction with DNA/RNA : The triazole moiety may interact with nucleic acids, disrupting essential cellular processes.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
Case Studies
A notable case study involved administering the compound in a mouse model bearing MDA-MB-231 tumors. The treatment resulted in a significant reduction in tumor size compared to untreated controls, demonstrating its potential as an effective therapeutic agent in oncology .
Safety and Toxicology
Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects at doses up to 40 mg/kg over three days . Further comprehensive toxicological assessments are warranted to establish long-term safety.
Q & A
Q. What are the key synthetic routes for 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide?
The synthesis typically involves multi-step reactions starting with functionalized pyridine and triazole precursors. For example:
- Step 1 : React 6-chloro-3-chloromethylpyridine with methylamine to introduce the N-methyl group .
- Step 2 : Couple the intermediate with 2-methyl-1,2,4-triazole-3-methanol via nucleophilic substitution, using a base like potassium carbonate in anhydrous DMF .
- Step 3 : Sulfonamide formation via reaction with sulfonic acid derivatives under reflux conditions (e.g., phosphorus oxychloride as a catalyst) . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane), with yields optimized by controlling reaction time (12-24 hrs) and temperature (60-80°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign signals for the pyridine ring (δ 7.5-8.5 ppm), triazole protons (δ 8.1-8.3 ppm), and sulfonamide NH (δ 10-12 ppm, if present). Confirm methyl groups at δ 2.5-3.0 ppm .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) and confirm bond lengths (e.g., C-S bond ~1.76 Å) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Poor in water but soluble in polar aprotic solvents (DMF, DMSO). Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .
- Stability : Sensitive to prolonged exposure to light/moisture. Store under inert gas (argon) at -20°C in amber vials .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Density Functional Theory (DFT) : Use B3LYP/6-311++G** to model transition states during sulfonamide formation, identifying energy barriers for nucleophilic attack (~25-30 kcal/mol) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to guide solvent selection .
Q. How to address contradictions in spectral data during characterization?
- Case Example : Overlapping NMR signals for triazole and pyridine protons can be resolved via 2D NMR (HSQC, HMBC) or isotopic labeling .
- Crystallographic Validation : Compare experimental X-ray data (e.g., CCDC entries) with predicted structures from computational models to confirm regiochemistry .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the triazole methyl group (e.g., replace with ethyl or phenyl) and test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., dihydrofolate reductase) .
Q. How to design experiments to resolve low yields in sulfonamide formation?
- Parameter Screening : Vary catalysts (POCl₃ vs. SOCl₂), temperature (40-100°C), and reaction time (4-48 hrs) using a factorial design approach .
- Byproduct Analysis : Employ LC-MS to identify hydrolysis byproducts (e.g., free sulfonic acids) and adjust dehydrating conditions .
Methodological Guidelines
- Synthetic Optimization : Use continuous flow reactors for scale-up to improve reproducibility and reduce side reactions .
- Biological Testing : Follow OECD guidelines for cytotoxicity assays (e.g., MTT on HEK-293 cells) before pharmacological studies .
- Data Reporting : Include full spectral assignments (NMR, IR), crystallographic CCDC numbers, and computational input files (e.g., Gaussian .gjf) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
